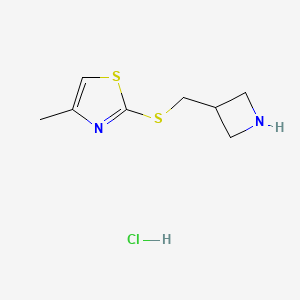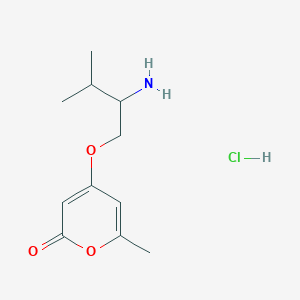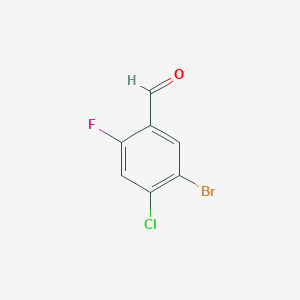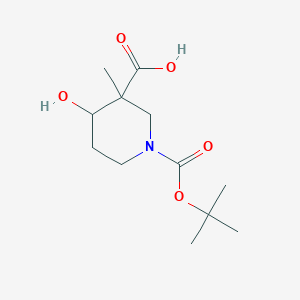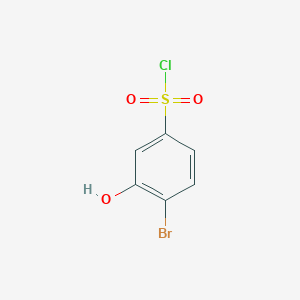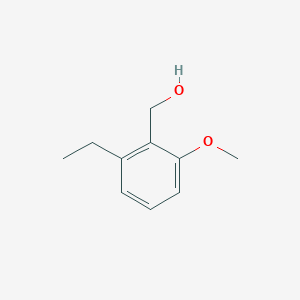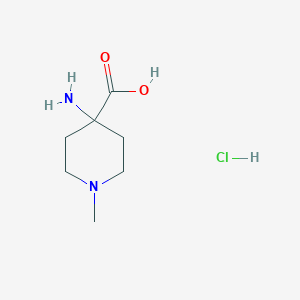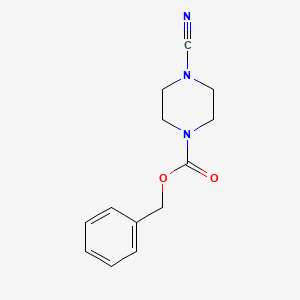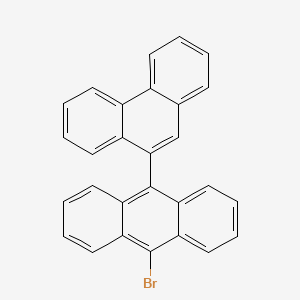
9-Bromo-10-(9-phenanthryl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Bromo-10-(9-phenanthryl)anthracene” is a chemical compound with the molecular formula C28H17Br . It is a solid substance that appears as a light yellow to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of “9-Bromo-10-(9-phenanthryl)anthracene” consists of a bromine atom attached to the 9th carbon of an anthracene molecule, which is further substituted at the 10th position by a phenanthryl group . More detailed structural analysis would require specific spectroscopic data.
Physical And Chemical Properties Analysis
“9-Bromo-10-(9-phenanthryl)anthracene” is a solid at 20°C . It has a molecular weight of 433.35 . The compound appears as a light yellow to yellow to green powder or crystal . It has a melting point range of 231.0 to 236.0°C .
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
Anthracene derivatives, including 9-Bromo-10-(9-phenanthryl)anthracene, are pivotal in the development of OLEDs. These compounds are utilized for their blue emission properties, which are essential for creating the full spectrum of colors in display technologies . The ability to modify the anthracene core without significantly altering its inherent optical properties is crucial for the future design of blue-emitting materials.
Triplet–Triplet Annihilation Photon Upconversion
This compound is used in photon upconversion processes through triplet–triplet annihilation . This application is significant in solar energy harvesting, where it helps to convert low-energy photons into higher-energy ones, making more of the solar spectrum available for photovoltaic devices.
Fluorescent Probes
Due to its high fluorescence quantum yield, 9-Bromo-10-(9-phenanthryl)anthracene serves as an excellent fluorescent probe . It can be used to monitor ligand binding to DNA and other biological molecules, aiding in the study of complex biological interactions.
Organic Scintillators
The compound’s structure makes it suitable for use in organic scintillators, which are materials that emit light when exposed to ionizing radiation . These are used in various radiation detection applications, including medical imaging and environmental monitoring.
Chemosensor Activity
Anthracene derivatives exhibit chemosensor activity, which allows them to detect the presence of specific ions or molecules . This makes them valuable in environmental monitoring and the development of sensors for detecting hazardous substances.
Medicinal Applications
Some anthracene derivatives have shown potential as anti-cancer drugs due to their ability to interact with DNA . While the specific applications of 9-Bromo-10-(9-phenanthryl)anthracene in medicine require further research, the compound’s structural properties suggest it could be useful in this field.
Propiedades
IUPAC Name |
9-bromo-10-phenanthren-9-ylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXPXSRUDGFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)


